

calcium dipicolinate structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium dipicolinate*

Cat. No.: *B8348639*

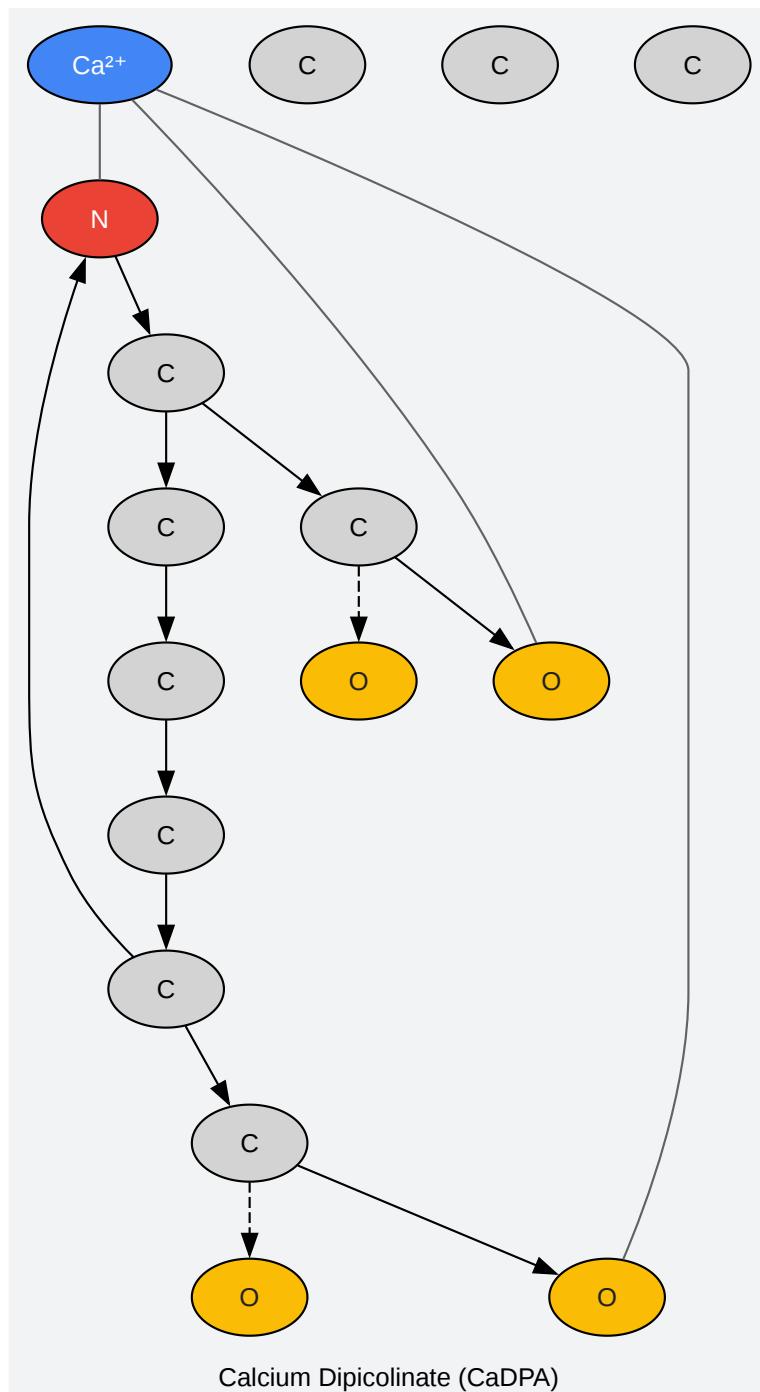
[Get Quote](#)

Abstract

Calcium dipicolinate (CaDPA) is a coordination complex of paramount importance in microbiology and biotechnology, primarily recognized for its critical role in the remarkable resistance of bacterial endospores to environmental stresses such as heat, radiation, and chemical agents. Constituting a significant portion of the spore's dry weight, CaDPA is localized within the core, where it contributes to the dehydration of this compartment and the stabilization of macromolecules, including DNA. This technical guide provides a comprehensive overview of the structure and chemical properties of **calcium dipicolinate**, delving into its synthesis, biological function, and the analytical techniques employed for its detection and quantification. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this unique biomolecule for applications ranging from sterilization validation to the development of novel antimicrobial strategies and biosensors.

Introduction: The Significance of Calcium Dipicolinate

Bacterial endospores, produced by genera such as *Bacillus* and *Clostridium*, represent a dormant, highly resilient cell type capable of withstanding extreme conditions that would be lethal to their vegetative counterparts.^{[1][2]} A key factor in this extraordinary resistance is the accumulation of high concentrations of **calcium dipicolinate** (CaDPA) within the spore core, accounting for 5% to 15% of the spore's dry weight.^{[1][3]} The formation of this chelate is a


hallmark of the sporulation process and is intrinsically linked to the spore's ability to maintain its dormant state and protect its genetic material from damage.[\[2\]](#)[\[4\]](#) Understanding the structure and chemical properties of CaDPA is therefore fundamental to comprehending the mechanisms of spore resistance and developing effective methods for their inactivation.

Chemical Structure and Chelation

Dipicolinic acid (pyridine-2,6-dicarboxylic acid), the organic component of CaDPA, is a heterocyclic compound with the chemical formula C₇H₅NO₄.[\[1\]](#) Its structure consists of a pyridine ring with two carboxylic acid groups substituted at the 2 and 6 positions. The presence of these two carboxyl groups and the nitrogen atom in the pyridine ring allows dipicolinic acid to act as a tridentate ligand, capable of forming stable complexes with metal ions.

In the context of bacterial spores, dipicolinic acid chelates with divalent cations, predominantly calcium (Ca²⁺), in a 1:1 molar ratio.[\[4\]](#)[\[5\]](#) The calcium ion is coordinated by the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This chelation results in the formation of a stable, planar structure.[\[6\]](#)

Diagram: Chelation of Calcium by Dipicolinic Acid

Chelation of Dipicolinic Acid with Calcium

[Click to download full resolution via product page](#)

Caption: Chelation of a calcium ion by a dipicolinate anion.

Chemical Properties of Calcium Dipicolinate

The unique chemical properties of CaDPA are central to its biological function within the spore.

Thermal Stability

One of the most significant properties of CaDPA is its contribution to the thermal resistance of bacterial spores.^{[1][7]} The accumulation of CaDPA in the spore core leads to a reduction in the core's water content, creating a state of partial dehydration.^{[2][4]} This low water content immobilizes proteins and nucleic acids, increasing their resistance to denaturation by heat.^[1] Furthermore, the CaDPA complex itself is highly heat-stable. Molecular dynamics simulations have shown that the mineralization of dipicolinic acid with Ca^{2+} significantly increases its melting point compared to the unmineralized form, even at higher water content.^[7] This inherent stability contributes to the overall thermotolerance of the spore.

Solubility

The solubility of **calcium dipicolinate** in water is relatively low. While dipicolinic acid itself has a high solubility (5 g/liter), the formation of the calcium chelate reduces its solubility.^[1] The concentration of CaDPA within the spore core can exceed 800 mM, which is well above its solubility limit, suggesting that much of the CaDPA exists in a solid or gel-like state.^{[8][9]} This aggregated state further contributes to the reduction of core water activity.

Spectroscopic Properties

Calcium dipicolinate exhibits characteristic spectroscopic signatures that are exploited for its detection and quantification.

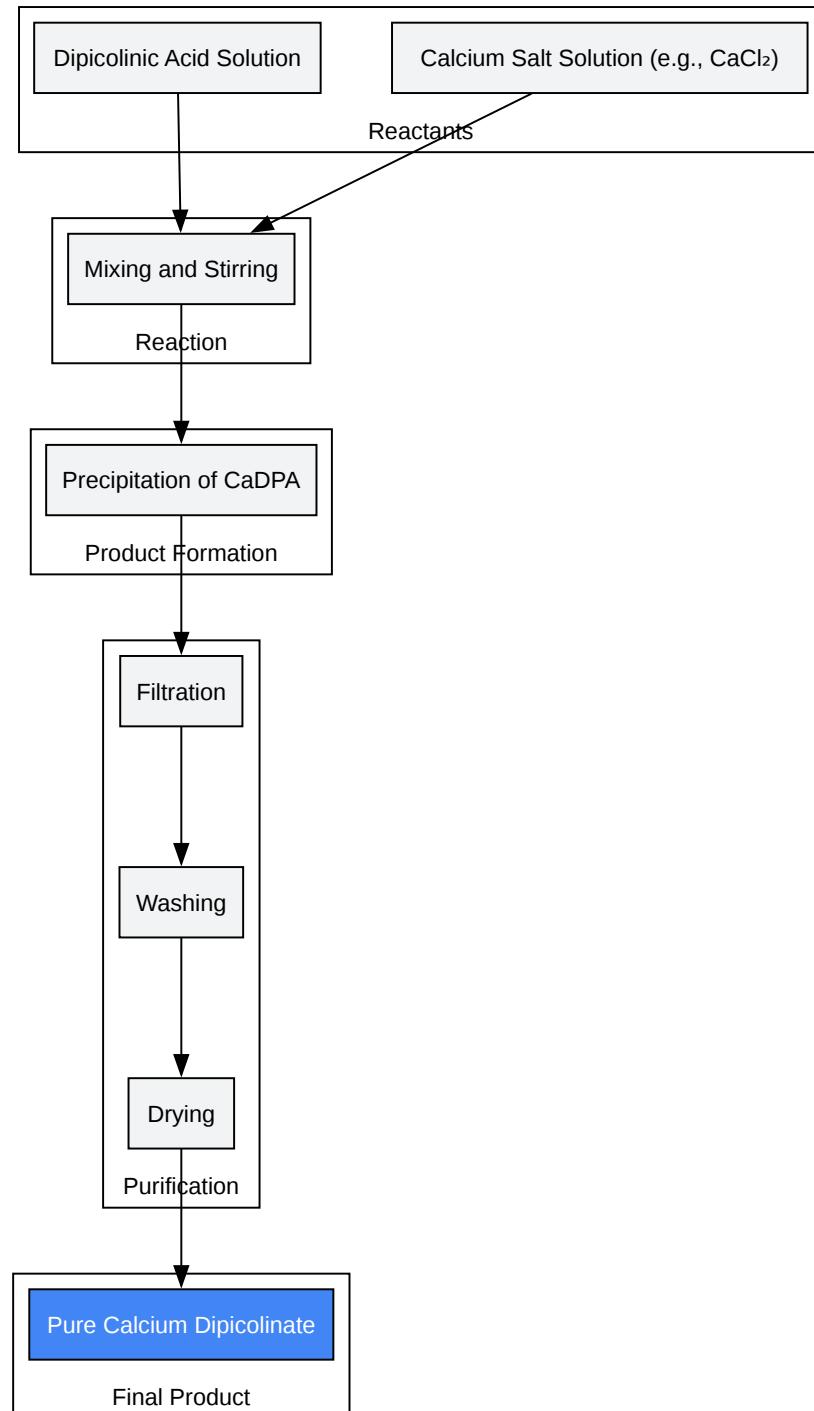
- **UV-Visible Spectroscopy:** The calcium chelate of dipicolinic acid has a distinct UV absorbance spectrum, which can be used for its determination.^{[5][10]}
- **Fluorescence Spectroscopy:** Dipicolinic acid forms highly luminescent complexes with lanthanide ions, particularly terbium (Tb^{3+}) and europium (Eu^{3+}).^{[3][6]} Upon UV excitation, the dipicolinate ligand absorbs energy and efficiently transfers it to the lanthanide ion, resulting in a strong, characteristic emission. This "antenna effect" forms the basis for highly sensitive assays for DPA detection.^{[11][12]}

- Raman Spectroscopy: **Calcium dipicolinate** has a strong and characteristic Raman scattering peak, typically around 1017 cm^{-1} , which allows for its detection and quantification in individual spores using techniques like Raman tweezers.[8][9][13]

Property	Value/Description	Reference
Molar Mass (Dipicolinic Acid)	$167.120\text{ g}\cdot\text{mol}^{-1}$	[1]
Melting Point (Dipicolinic Acid)	248 to 250 °C	[1]
Solubility (Dipicolinic Acid)	5 g/liter	[1]
Core Concentration in Spores	>800 mM	[8]
Chelation Ratio (Ca ²⁺ :DPA)	1:1	[4]

Biological Role in Bacterial Spores

The primary role of **calcium dipicolinate** is to contribute to the survival of bacterial spores in harsh environments. This is achieved through several mechanisms:


- Dehydration of the Spore Core: The accumulation of CaDPA displaces free water molecules from the core, leading to a state of low hydration.[1][4] This reduced water content is a major factor in the resistance of spores to wet heat.[2]
- Stabilization of DNA: The CaDPA complex can intercalate between the bases of DNA, thereby increasing its stability and protecting it from heat denaturation and other forms of damage.[1][3]
- Induction of Dormancy: The low water activity and immobilized state of macromolecules within the core, facilitated by CaDPA, are crucial for maintaining the metabolic dormancy of the spore.

While CaDPA is a major contributor to spore resistance, it is important to note that other factors, such as small acid-soluble proteins (SASPs) that bind to DNA, also play a significant role.[4]

Synthesis of Calcium Dipicolinate

In a laboratory setting, **calcium dipicolinate** can be synthesized by reacting dipicolinic acid with a calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution. The product can then be precipitated and purified.

Diagram: Laboratory Synthesis of Calcium Dipicolinate

Laboratory Synthesis of Calcium Dipicolinate

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the laboratory synthesis of **calcium dipicolinate**.

Analytical Methods for Detection and Quantification

The unique properties of **calcium dipicolinate** have led to the development of several sensitive and specific analytical methods for its detection, which are often used as a proxy for the presence of bacterial spores.

Experimental Protocol: Fluorometric Assay for Dipicolinic Acid using Terbium Chloride

This protocol describes a highly sensitive method for the quantification of DPA based on the formation of a fluorescent complex with terbium.[12]

Materials:

- Terbium chloride (TbCl_3) stock solution (e.g., 1 mM in water)
- Sodium acetate buffer (1 M, pH 5.6)
- Sample containing DPA (e.g., extract from autoclaved spores)
- DPA standards of known concentrations
- Fluorometer

Procedure:

- Sample Preparation: If detecting DPA from spores, the spores must first be lysed to release their contents. This is typically achieved by autoclaving a suspension of spores. The resulting solution is then centrifuged or filtered to remove cellular debris.
- Reaction Mixture Preparation: In a suitable cuvette or microplate well, combine the sample or DPA standard with the terbium chloride solution and the sodium acetate buffer. A typical final concentration for terbium chloride is 10 μM .
- Incubation: Allow the mixture to incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

- Fluorescence Measurement: Measure the fluorescence of the solution using a fluorometer. The excitation wavelength is typically around 270-280 nm, and the emission is measured at the characteristic peak for terbium, which is around 545 nm.
- Quantification: Generate a standard curve by plotting the fluorescence intensity of the DPA standards against their known concentrations. Use this curve to determine the concentration of DPA in the unknown sample.

Other Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with fluorescence detection after post-column derivatization with terbium, provide a robust and sensitive means of quantifying DPA.[\[14\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the determination of DPA, often requiring derivatization to increase its volatility.[\[15\]](#)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of DPA in complex matrices.[\[16\]](#)

Applications in Research and Drug Development

The unique characteristics of **calcium dipicolinate** make it a valuable target and tool in various scientific and industrial applications:

- Sterilization Validation: The detection of DPA can be used to verify the effectiveness of sterilization processes, as its presence indicates the survival of bacterial spores.
- Biosensors for Spore Detection: The high specificity of DPA to bacterial spores has led to the development of biosensors for the rapid detection of spore-forming bacteria, such as *Bacillus anthracis*.[\[6\]](#)
- Food Safety: Monitoring DPA levels is crucial in the food industry to ensure the microbiological safety of products, particularly those undergoing thermal processing.[\[2\]](#)
- Drug Delivery: The chelation properties of dipicolinic acid are being explored for the development of metal-based drug delivery systems.

- Germination Studies: The release of CaDPA is one of the earliest events in spore germination, and its detection can be used to study the kinetics and mechanisms of this process.[\[5\]](#)[\[17\]](#)

Conclusion

Calcium dipicolinate is a remarkable biomolecule whose structure and chemical properties are intricately linked to the extraordinary resilience of bacterial endospores. Its ability to dehydrate the spore core, stabilize macromolecules, and contribute to metabolic dormancy underscores its central role in microbial survival. A thorough understanding of CaDPA is essential for professionals in microbiology, biotechnology, and drug development, as it provides a foundation for developing effective sterilization techniques, rapid diagnostic tools, and novel therapeutic interventions against spore-forming pathogens. The continued investigation into the nuanced roles of **calcium dipicolinate** will undoubtedly unveil further insights into the fascinating world of bacterial spores and open new avenues for their control and exploitation.

References

- Wikipedia. Dipicolinic acid. [\[Link\]](#)
- Setlow, P. (2007). Role of Dipicolinic Acid in Resistance and Stability of Spores of *Bacillus subtilis* with or without DNA-Protective α/β -Type Small Acid-Soluble Proteins. *Journal of Bacteriology*, 189(13), 4724-4734. [\[Link\]](#)
- Pandey, R., et al. (2017). Gel phase in hydrated **calcium dipicolinate**. *Applied Physics Letters*, 111(21), 213701. [\[Link\]](#)
- Orsburn, B., et al. (2018). Variability in DPA and Calcium Content in the Spores of Clostridium Species. *Frontiers in Microbiology*, 9, 2588. [\[Link\]](#)
- Pellegrino, P. M., et al. (2002). Bacterial endospore detection using photoluminescence from terbium dipicolinate.
- Kalle, G. P., & Deo, Y. M. (1983). Effect of calcium on synthesis of dipicolinic acid in *Penicillium citreoviride* and its feedback resistant mutant. *Journal of Biosciences*, 5(4), 321-328. [\[Link\]](#)
- Paidhungat, M., & Setlow, P. (2000). Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of *Bacillus subtilis*. *Journal of Bacteriology*, 182(19), 5436-5443. [\[Link\]](#)
- ResearchGate. RS of A) dipicolinic acid B) disodium dipicolinate, and C)
- Scott, I. R., & Ellar, D. J. (1978). Study of **calcium dipicolinate** release during bacterial spore germination by using a new, sensitive assay for dipicolinate. *Journal of Bacteriology*, 135(1), 133-137. [\[Link\]](#)

- Li, Y. Q., et al. (2007). Levels of Ca²⁺-Dipicolinic Acid in Individual Bacillus Spores Determined Using Microfluidic Raman Tweezers. *Applied and Environmental Microbiology*, 73(13), 4259-4265. [\[Link\]](#)
- Wahia, H. (2020). What is the CAS number of **Calcium dipicolinate**?
- Kong, L., et al. (2011). Analysis of the Raman spectra of Ca²⁺-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments. *Analyst*, 136(11), 2333-2340. [\[Link\]](#)
- ResearchGate. Average values of dipicolinic acid (DPA) and calcium ions in scanning.... [\[Link\]](#)
- PubChem.
- Scott, I. R., & Ellar, D. J. (1978). Study of **calcium dipicolinate** release during bacterial spore germination by using a new, sensitive assay for dipicolinate. *Journal of Bacteriology*, 135(1), 133-137. [\[Link\]](#)
- PubChem.
- U-Figueroa, M., et al. (2004). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores.
- Nelson, W. H., et al. (2004). Intensities of **calcium dipicolinate** and *Bacillus subtilis* spore Raman spectra excited with 244 nm light. *Applied Spectroscopy*, 58(12), 1408-1412. [\[Link\]](#)
- Wang, Y., et al. (2024). Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer. *Molecules*, 29(18), 4293. [\[Link\]](#)
- Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. *Analyst*, 124(11), 1599-1604. [\[Link\]](#)
- Fagerquist, C. K., et al. (2022). Rapid Detection and Quantitation of Dipicolinic Acid from *Clostridium botulinum* Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry. *Toxins*, 14(2), 113. [\[Link\]](#)
- Lewis, J. C. (1972). Germination of bacterial spores by calcium chelates of dipicolinic acid analogues. *The Journal of Biological Chemistry*, 247(6), 1861-1868. [\[Link\]](#)
- Tabor, M. W., et al. (1976). Rapid determination of dipicolinic acid in the spores of *Clostridium* species by gas-liquid chromatography. *Applied and Environmental Microbiology*, 31(1), 25-28. [\[Link\]](#)
- Lewis, J. C. (1967). Determination of dipicolinic acid in bacterial spores by ultraviolet spectrometry of the calcium chelate. *Analytical Biochemistry*, 19(2), 327-337. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Role of Dipicolinic Acid in Resistance and Stability of Spores of *Bacillus subtilis* with or without DNA-Protective α/β -Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of the Raman spectra of Ca^{2+} -dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of dipicolinic acid in bacterial spores by ultraviolet spectrometry of the calcium chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dipicolinic acid (DPA) assay revisited and appraised for spore detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Intensities of calcium dipicolinate and *Bacillus subtilis* spore Raman spectra excited with 244 nm light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid Detection and Quantitation of Dipicolinic Acid from *Clostridium botulinum* Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of calcium dipicolinate release during bacterial spore germination by using a new, sensitive assay for dipicolinate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [calcium dipicolinate structure and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8348639#calcium-dipicolinate-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com